2-Oxo-3-(thiophen-2-yl)propanoic acid
Overview
Description
2-Oxo-3-(thiophen-2-yl)propanoic acid is an organic compound with the molecular formula C7H6O3S and a molecular weight of 170.19 g/mol It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(thiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation of thiophene-2-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: It can be used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Oxo-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-3-(thiophen-3-yl)propanoic acid: Similar structure but with the thiophene ring attached at a different position.
Thiophene-2-carboxylic acid: Lacks the oxo and propanoic acid moieties.
Thiophene-3-carboxylic acid: Similar to thiophene-2-carboxylic acid but with the carboxyl group at a different position.
Uniqueness
2-Oxo-3-(thiophen-2-yl)propanoic acid is unique due to the presence of both the oxo and propanoic acid functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-oxo-3-thiophen-2-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3H,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEKJNVSDUKUIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365929 | |
Record name | 2-OXO-3-(2-THIENYL)PROPANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15504-41-3 | |
Record name | 2-OXO-3-(2-THIENYL)PROPANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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